molecular formula C59H86N18O12 B1146450 [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide CAS No. 148565-73-5

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide

Numéro de catalogue B1146450
Numéro CAS: 148565-73-5
Poids moléculaire: 1239.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

"[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide" is a linear peptide analogue of arginine vasopressin, specifically designed for selective V1a receptor antagonism. The synthesis and study of such analogues are critical in understanding vasopressin's roles and potential therapeutic applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of vasopressin analogues, including modifications like phenylacetyl (PhAc) at position 1 and O-methyl-D-tyrosine (O-Me-D-Tyr) at position 2, has been reported in various studies. A notable method involves solid-phase synthesis techniques, allowing for the incorporation of specific amino acid substitutions and modifications aimed at enhancing the peptide's selectivity and potency as a V1a receptor antagonist (Manning et al., 1990).

Applications De Recherche Scientifique

  • Development of Potent Antagonists for Vasopressin Receptors : A study by Manning et al. (1990) reports the synthesis of linear analogues of vasopressin antagonists, including modifications with phenylacetic acid and various amino acid substitutions. These analogues were examined for their potency in vasopressin V1 and V2 assays, revealing significant findings in their antagonistic activities (Manning et al., 1990).

  • Use in Fluorescent and Biotinylated Ligands for V1a Receptor Study : Another research by Howl et al. (1993) designed and synthesized a linear peptide analogue of arginine vasopressin, which was used to create fluorescent and biotinylated ligands. These ligands were found to be high-affinity, V1a-selective antagonists, providing tools for receptor localization and purification (Howl et al., 1993).

  • Fluorescent Vasopressin Antagonists for Receptor Analysis : Durroux et al. (1999) coupled fluoresceinyl and rhodamyl groups to linear vasopressin antagonists, creating fluorescent ligands with high affinities for the human vasopressin V1a receptor. These compounds were effective for labeling cells expressing the V1a receptor subtype and useful for structural analysis of vasopressin receptors (Durroux et al., 1999).

  • Radioiodinated Linear Vasopressin Antagonist for Receptor Studies : A study by Schmidt et al. (1991) describes the creation of a radioiodinated linear vasopressin antagonist with high affinity and specificity for V1a receptors. This ligand was used for autoradiographical studies to localize vasopressin receptor distribution (Schmidt et al., 1991).

  • Targeted Iodination for Vasopressin Analogs : Research by Durr et al. (2007) explored iodination strategies for vasopressin analogs, focusing on preserving the binding to respective receptors. This approach was critical for creating radiolabeled vasopressin agonists (Durr et al., 2007).

  • Identification of Vasopressin-Like Hormones in Australian Macropods : Chauvet et al. (1983) identified vasopressin-like hormones, including lysipressin and phenypressin, in Australian macropods. These findings suggest the existence of separate vasopressin-like genes in marsupials (Chauvet et al., 1983).

  • Synthesis and Activities of Arginine-Vasopressin Analogs : Fahrenholz et al. (1980) synthesized arginine-vasopressin analogues with reactive groups, aiming to study the hormone-receptor complexes. This research provided insights into the interactions of vasopressin with its receptors (Fahrenholz et al., 1980).

Mécanisme D'action

Target of Action

The primary target of [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is the V-1a vasopressin receptor . This receptor plays a crucial role in the regulation of blood pressure and the body’s water balance.

Mode of Action

This compound acts as a selective antagonist with high affinity for the V-1a vasopressin receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, vasopressin. By binding to these receptors, it prevents vasopressin from exerting its effects.

Biochemical Pathways

The V-1a vasopressin receptor is involved in various biochemical pathways. Vasopressin can stabilize the cardiocirculatory function in normal humans as well as in patients suffering from catecholamine-resistant vasodilatory shock . It can also stimulate three acid-base transporters, increasing the cell’s ability to regulate pH .

Pharmacokinetics

It is known to be soluble in water at 1 mg/ml , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of cardiocirculatory function and the enhancement of the cell’s ability to regulate pH . As a selective antagonist, it can effectively block the effects of vasopressin on the V-1a receptor.

Orientations Futures

The synthesis of amides is a key area of research, particularly in the context of green chemistry. The development of more sustainable methods for amide synthesis is a major focus .

Propriétés

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYIFIDWSDPRCG-LABPQDBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.